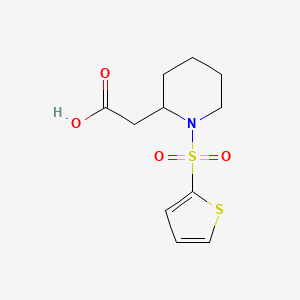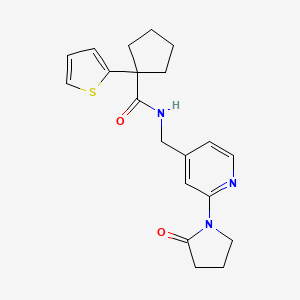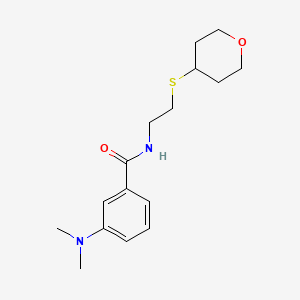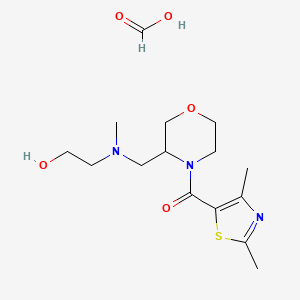
2-(1-(Thiophen-2-ylsulfonyl)piperidin-2-yl)acetic acid
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
“2-(1-(Thiophen-2-ylsulfonyl)piperidin-2-yl)acetic acid” is a compound that likely belongs to the class of piperidine derivatives . Piperidines are important synthetic fragments used in drug design and play a significant role in the pharmaceutical industry . Their derivatives are present in more than twenty classes of pharmaceuticals, as well as alkaloids .
Synthesis Analysis
While specific synthesis methods for “2-(1-(Thiophen-2-ylsulfonyl)piperidin-2-yl)acetic acid” are not available, general methods for synthesizing piperidine derivatives involve intra- and intermolecular reactions . These reactions lead to the formation of various piperidine derivatives, including substituted piperidines, spiropiperidines, condensed piperidines, and piperidinones .Aplicaciones Científicas De Investigación
Anti-Cancer Properties
Compounds similar to 2-(1-(Thiophen-2-ylsulfonyl)piperidin-2-yl)acetic acid have shown potential in cancer treatment. For instance, some novel 1,2-dihydropyridines and thiophenes with sulfone moieties have demonstrated significant in-vitro anticancer activity against human breast cancer cell lines, surpassing the effectiveness of the reference drug Doxorubicin in some cases (Al-Said et al., 2011).
Antimicrobial Applications
Research has also been conducted on derivatives of this compound for their antimicrobial properties. Some novel pyridine derivatives have been synthesized and tested for antibacterial and antifungal activities, exhibiting considerable effectiveness (Patel & Agravat, 2007).
Sensor Applications
In the field of biosensing, derivatives of thiophen-2-yl-acetic acid, such as poly(thiophen-3-yl-acetic acid 1,3-dioxo-1,3-dihydro-isoindol-2-yl ester), have been used in electrochemical sensors for DNA hybridization. This application demonstrates the potential of these compounds in biotechnological tools (Cha et al., 2003).
Corrosion Inhibition
There are also applications in materials science, such as the use of related compounds for corrosion inhibition. Studies show that certain pyridinyl thioacetic acid derivatives can effectively inhibit steel corrosion in acidic environments, pointing to their potential use in industrial applications (Bouklah et al., 2005).
Structural and Chemical Studies
Structural and chemical studies of derivatives of thiophen-2-yl-acetic acid provide insights into their potential applications in various fields, including the development of new pharmaceuticals and materials (Vrabel et al., 2014).
Direcciones Futuras
Mecanismo De Acción
Target of Action
It’s worth noting that piperidine derivatives, which this compound is a part of, play a significant role in the pharmaceutical industry . They are present in more than twenty classes of pharmaceuticals , indicating a wide range of potential targets.
Mode of Action
Piperidine derivatives are known to interact with their targets in various ways, depending on the specific derivative and target . The interaction often results in changes to the target’s function, which can have therapeutic effects.
Biochemical Pathways
Piperidine derivatives are known to influence a variety of biochemical pathways due to their presence in numerous classes of pharmaceuticals . The downstream effects of these interactions can vary widely and are dependent on the specific derivative and its targets.
Result of Action
Given the wide range of pharmaceutical applications of piperidine derivatives , the effects could potentially be diverse, depending on the specific targets and pathways involved.
Propiedades
IUPAC Name |
2-(1-thiophen-2-ylsulfonylpiperidin-2-yl)acetic acid |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H15NO4S2/c13-10(14)8-9-4-1-2-6-12(9)18(15,16)11-5-3-7-17-11/h3,5,7,9H,1-2,4,6,8H2,(H,13,14) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WKEYEHKIQYCSJN-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCN(C(C1)CC(=O)O)S(=O)(=O)C2=CC=CS2 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H15NO4S2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
289.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2-(1-(Thiophen-2-ylsulfonyl)piperidin-2-yl)acetic acid | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![4-(Pyrido[3,4-d]pyrimidin-4-yl)thiomorpholine](/img/structure/B2893256.png)



![2-(4-(Aminomethyl)bicyclo[2.2.2]octan-1-yl)acetic acid hydrochloride](/img/structure/B2893264.png)
![N-[[4-(5-Methyl-1H-1,2,4-triazol-3-yl)phenyl]methyl]prop-2-enamide](/img/structure/B2893265.png)


![1-methyl-1H-benzo[d]imidazol-5-yl 1-naphthoate](/img/structure/B2893270.png)
![N-[2-(3,4-Dihydro-1H-isochromen-7-yl)ethyl]prop-2-enamide](/img/structure/B2893271.png)
![9-((2-Chlorobenzyl)sulfonyl)-1,5-dioxa-9-azaspiro[5.5]undecane](/img/structure/B2893272.png)
![2-(4-methoxyphenoxy)-1-(4-(3-(p-tolyl)-3H-[1,2,3]triazolo[4,5-d]pyrimidin-7-yl)piperazin-1-yl)ethanone](/img/structure/B2893274.png)
![N-(2-(6-((2-((3-fluorophenyl)amino)-2-oxoethyl)thio)-[1,2,4]triazolo[4,3-b]pyridazin-3-yl)ethyl)-4-methylbenzamide](/img/structure/B2893277.png)
